2-Amino-6-methylpyridine-3-carbaldehyde
Overview
Description
“2-Amino-6-methylpyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 885276-99-3. It has a molecular weight of 136.15 and its IUPAC name is 2-amino-6-methylnicotinaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N2O/c1-5-2-3-6 (4-10)7 (8)9-5/h2-4H,1H3, (H2,8,9)
. This code represents the molecular structure of the compound.
Scientific Research Applications
1. Synthetic Applications in Organic Chemistry
2-Amino-6-methylpyridine-3-carbaldehyde and its derivatives have significant applications in synthetic organic chemistry. For instance, they are used in the preparation of imines, which are crucial compounds with potential applications as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer agents, and tubercular treatments. These imines also play a role in plant growth regulation and biological processes like vision and ATP synthesis (Gangadasu, Raju, & Rao, 2002).
2. Role in Metal Chemistry
The compound has been utilized in the study of nickel(II) chemistry, leading to the isolation of new clusters. These clusters, depending on their composition and reaction conditions, can exhibit distinct structural and magnetic properties. This application is crucial in understanding and developing new materials with specific magnetic interactions (Escuer, Vlahopoulou, & Mautner, 2011).
3. Anticancer Activity
Compounds derived from this compound, such as its thiosemicarbazone complexes, have been evaluated for their anticancer activity. Studies have shown promising results against human colon and prostate cancer cell lines, suggesting the potential of these derivatives in cancer treatment (Elsayed, Butler, Gilson, Jean-Claude, & Mostafa, 2014).
4. Synthetic Routes to Heterocyclic Compounds
This compound is also integral in the synthesis of functional derivatives of heterocyclic compounds. For instance, its reactions with other organic substrates can lead to the formation of new functional derivatives that are crucial in various synthetic applications (Dotsenko, Krivokolysko, Krivokolysko, & Frolov, 2018).
5. Applications in Brain Transport Mechanisms
In medical chemistry, derivatives of this compound have been investigated for their ability to cross the blood-brain barrier. This property is crucial for the development of drugs targeting the brain, suggesting its potential in neurological drug delivery (Bodor, Roller, & Selk, 1978).
Safety and Hazards
The compound is classified as having acute oral and dermal toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, and washing face, hands, and any exposed skin thoroughly after handling .
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFQGCDZCNDOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694767 | |
Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-99-3 | |
Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-methylnicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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